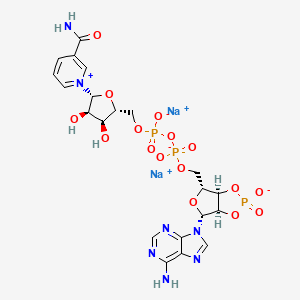
2-Heptenoic acid, 2-bromo-, ethyl ester, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptenoic acid, 2-bromo-, ethyl ester, (2Z)- is an organic compound with the molecular formula C9H15BrO2 It is a derivative of heptenoic acid, characterized by the presence of a bromine atom and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptenoic acid, 2-bromo-, ethyl ester, (2Z)- typically involves the bromination of 2-heptenoic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The esterification process involves reacting the brominated acid with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-heptenoic acid.
Reduction: Formation of 2-heptenol.
Substitution: Formation of 2-heptenoic acid derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-Heptenoic acid, 2-bromo-, ethyl ester, (2Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Heptenoic acid, 2-bromo-, ethyl ester, (2Z)- involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparación Con Compuestos Similares
2-Heptenoic acid, ethyl ester, (E)-: A stereoisomer with a different configuration around the double bond.
Hexanoic acid, 2-bromo-, ethyl ester: A similar compound with a shorter carbon chain.
Comparison: 2-Heptenoic acid, 2-bromo-, ethyl ester, (2Z)- is unique due to its specific configuration and the presence of both a bromine atom and an ethyl ester group. This combination of features imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H15BrO2 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
ethyl (Z)-2-bromohept-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-3-5-6-7-8(10)9(11)12-4-2/h7H,3-6H2,1-2H3/b8-7- |
Clave InChI |
YFBJSVBRSPBKKD-FPLPWBNLSA-N |
SMILES isomérico |
CCCC/C=C(/C(=O)OCC)\Br |
SMILES canónico |
CCCCC=C(C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14087135.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)

![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)



![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(4-chlorophenyl)phosphine]](/img/structure/B14087179.png)


![4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14087204.png)

